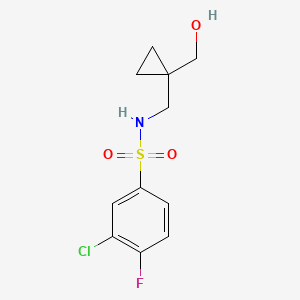

3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a 3-chloro-4-fluoro-substituted aromatic ring and a unique N-substituent: a (1-(hydroxymethyl)cyclopropyl)methyl group.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO3S/c12-9-5-8(1-2-10(9)13)18(16,17)14-6-11(7-15)3-4-11/h1-2,5,14-15H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDNBRKOUAAEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the cyclopropyl intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the hydroxymethyl group: The hydroxymethyl group can be added via a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group.

Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

Halogenation: The chloro and fluoro groups are introduced through halogenation reactions, typically using reagents like thionyl chloride (SOCl2) and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of methyl derivatives.

Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. The specific compound under discussion has been studied for its efficacy against various bacterial strains. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have suggested that compounds similar to 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, the inhibition of carbonic anhydrase has been linked to reduced tumor proliferation in preclinical models.

Anti-inflammatory Effects

There is evidence that sulfonamide derivatives can modulate inflammatory responses. The compound's structure allows it to interact with biological targets involved in inflammation pathways, which may lead to therapeutic applications in treating inflammatory diseases .

Case Study: Antibacterial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antibacterial activity of several sulfonamide derivatives, including the target compound. Results showed that it exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study: Anticancer Research

A recent investigation into the anticancer properties of sulfonamides revealed that compounds similar to 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its therapeutic potential .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

(a) 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide ()

- Key Differences: Lacks the fluorinated aromatic ring and cyclopropyl group.

- Spectroscopy : IR peaks at 3231 cm⁻¹ (N-H stretch) and 1334–1160 cm⁻¹ (SO₂ asymmetric/symmetric stretches) align with typical sulfonamide features .

(b) 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide ()

- Key Differences : Incorporates a diazepanyl-methylphenyl group instead of the cyclopropyl moiety. The diazepane ring introduces basicity and conformational flexibility, contrasting with the rigid cyclopropane in the target compound.

- Molecular Weight : 377.48 g/mol (vs. ~327–393 g/mol for other analogs), suggesting moderate size for membrane permeability .

(c) 3-Chloro-4-Fluoro-N-[1-(propylsulfonyl)tetrahydroquinolinyl]benzenesulfonamide ()

- Key Differences: Features a tetrahydroquinolinyl group with a propylsulfonyl substituent. The sulfonyl group may enhance metabolic stability but reduce solubility compared to the hydroxymethyl group in the target compound .

Physicochemical Properties

Table 1: Comparative Data for Sulfonamide Derivatives

Biological Activity

3-Chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzenesulfonamide core with a chloro and fluoro substituent, alongside a cyclopropyl group modified by a hydroxymethyl linkage. This unique configuration may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide exhibit significant antibacterial properties. A study on benzenesulfonamide analogues demonstrated that modifications to the sulfonamide moiety can enhance antibacterial potency against various Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| JC124 | 0.55 | S. pneumoniae |

| 14 | 0.42 | S. aureus |

Antifungal Activity

The compound also shows promise in antifungal applications. Similar sulfonamide derivatives have been reported to demonstrate moderate antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM . The structural features of these compounds play a crucial role in their efficacy.

Anti-inflammatory Activity

The NLRP3 inflammasome is a critical target for anti-inflammatory therapies. Compounds derived from benzenesulfonamides have been identified as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. In vivo studies revealed that certain analogues could significantly reduce inflammation markers in mouse models .

The biological activity of 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is thought to involve:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Targeting Inflammasomes : Its structural components may interact with the NLRP3 inflammasome, modulating inflammatory responses.

Case Studies

- NLRP3 Inhibition : A study involving JC124, a benzenesulfonamide analogue, demonstrated its efficacy in reducing inflammation in models of Alzheimer's disease and myocardial infarction, highlighting the therapeutic potential of this chemical class .

- Antimicrobial Efficacy : Another study reported that derivatives of benzenesulfonamides exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.